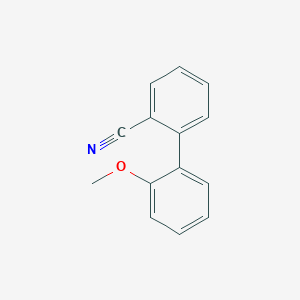

2'-Methoxy-1,1'-biphenyl-2-carbonitrile

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Advanced Organic Chemistry

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in numerous areas of chemical science. nih.gov Its structural rigidity and the ability to adopt a non-planar conformation due to hindered rotation around the central C-C bond give rise to unique three-dimensional structures. This feature is particularly crucial in the design of chiral ligands for asymmetric catalysis, where the defined spatial arrangement of substituents on the biphenyl core can effectively control the stereochemical outcome of a reaction.

Furthermore, the biphenyl framework is a common feature in a variety of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized properties. The tunable electronic properties of the biphenyl system, which can be modulated by the introduction of various substituents, make it a versatile building block for the construction of complex, functional molecules. The synthesis of these scaffolds has been significantly advanced by the development of powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent and widely used method. libretexts.org

Importance of Nitrile Functionalization in Complex Molecular Architectures

The nitrile, or cyano (-C≡N), group is a versatile and highly valuable functional group in organic synthesis. Its strong electron-withdrawing nature significantly influences the electronic properties of a molecule, and its linear geometry can impact molecular packing and conformation. The nitrile group can be readily transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a key synthetic intermediate.

In the context of biaryl compounds, the introduction of a nitrile group can serve multiple purposes. It can act as a directing group in C-H activation reactions, facilitating the synthesis of more complex substituted biphenyls. Moreover, the nitrile moiety is a key component in the synthesis of various heterocyclic compounds, such as phenanthridines, through intramolecular cyclization reactions. nih.gov

Positioning of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile within Contemporary Chemical Research

This compound, with its specific substitution pattern, represents an interesting case study within the broader field of biaryl carbonitriles. The presence of a methoxy (B1213986) group at the 2'-position and a nitrile group at the 2-position introduces significant steric hindrance around the biphenyl linkage. This steric clash is expected to result in a high rotational barrier, potentially leading to stable atropisomers at room temperature. Atropisomers are stereoisomers resulting from hindered rotation about a single bond, and their selective synthesis is a significant area of modern organic chemistry. researchgate.net

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests potential applications as a chiral ligand or a precursor for the synthesis of complex, sterically hindered molecules. The combination of the methoxy and nitrile groups offers multiple sites for further functionalization, making it a potentially valuable building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 150766-96-4 | C₁₄H₁₁NO | 209.24 |

| 5-Methoxy-1,1'-biphenyl-2-carbonitrile | 500309-63-7 | C₁₄H₁₁NO | 209.25 |

| 2-Methoxy-1,1'-biphenyl-4-carbonitrile | 113547-30-1 | C₁₄H₁₁NO | 209.24 |

Overview of Key Research Avenues and Challenges Pertaining to the Compound

The unique structural features of this compound present both opportunities and challenges for chemical research.

Key Research Avenues:

Atroposelective Synthesis: A primary research focus would be the development of synthetic methods to access enantiomerically pure forms of this compound. This could involve the use of chiral catalysts in cross-coupling reactions or the resolution of a racemic mixture. The resulting atropisomers could be valuable as chiral ligands in asymmetric catalysis.

Synthesis of Novel Heterocycles: The compound is a potential precursor for the synthesis of novel, sterically congested heterocyclic systems. For instance, intramolecular cyclization reactions involving the nitrile group could lead to the formation of unique phenanthridine (B189435) derivatives with specific photophysical or biological properties.

Medicinal Chemistry: Biaryl scaffolds are prevalent in many biologically active compounds. The specific substitution pattern of this compound could be explored as a core structure for the development of new therapeutic agents.

Challenges:

Steric Hindrance: The ortho-substituents in this compound pose a significant synthetic challenge. Achieving high yields in cross-coupling reactions to form the biphenyl bond can be difficult due to steric hindrance, often requiring specialized catalysts and reaction conditions. nih.gov

Control of Atropisomerism: While the high rotational barrier is an interesting feature, controlling the atropisomeric ratio during synthesis is a significant hurdle. Developing methods that provide high diastereoselectivity or enantioselectivity is a key challenge in the synthesis of such molecules.

Limited Commercial Availability: The compound is not widely available from commercial suppliers, which can be a practical limitation for researchers wishing to explore its chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUZYARVXOCSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Methoxy 1,1 Biphenyl 2 Carbonitrile

Photochemical Cyclization Reactions in Biphenyl (B1667301) Carbonitrile Synthesis

Photochemical reactions, particularly those involving electrocyclization, present a pathway to biphenyl derivatives through the formation of intermediate cyclic structures that subsequently aromatize.

Mechanistic Studies of Photo-Mediated Transformations

The synthesis of phenanthrenes and related polycyclic aromatic systems via the photochemical cyclization of stilbenes, known as the Mallory reaction, provides a mechanistic blueprint for potential biphenyl carbonitrile synthesis. This reaction proceeds through a 6π-photoelectrocyclization mechanism. Upon irradiation with UV light, a stilbene-like precursor is excited to a singlet state, leading to the formation of a transient dihydrophenanthrene intermediate. nih.gov This intermediate is unstable and, in the presence of an oxidizing agent such as iodine or oxygen, undergoes aromatization to yield the stable phenanthrene (B1679779) product. nih.gov In the context of synthesizing a biphenyl carbonitrile, a precursor molecule would be designed to undergo an analogous intramolecular cyclization. The reaction is believed to proceed through singlet excited states. nih.gov

The key steps in this photo-mediated transformation are:

Photoexcitation: The precursor molecule absorbs a photon, promoting it to an excited electronic state.

Electrocyclization: The excited molecule undergoes a conrotatory or disrotatory ring closure to form a cyclic intermediate. For stilbene-to-dihydrophenanthrene conversion, this is a 6π electrocyclization.

Oxidation/Aromatization: The cyclic intermediate is oxidized, leading to the expulsion of two hydrogen atoms and the formation of the final aromatic biphenyl system.

This approach has been explored for various dienynes and enediynes, which can be transformed into aromatic diradicals upon photochemical activation, a process related to the Bergman cyclization. researchgate.net

Substrate Scope and Selectivity in Nitrile Formation

The success of photochemical cyclization is highly dependent on the substrate's structure and the substituents present on the aromatic rings. The Mallory reaction, for example, is compatible with a range of functional groups including fluoro, chloro, bromo, methoxy (B1213986), and carboxyl groups. nih.gov However, substituents can influence the regioselectivity of the cyclization. For instance, a chloro-group can block a preferred cyclization pathway, thereby directing the reaction to form a specific isomer. nih.gov

For the specific synthesis of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, a hypothetical precursor would need to be designed to favor the desired bond formation. The presence of the methoxy and nitrile groups would be critical in directing the cyclization and influencing the quantum yield of the reaction. While direct photochemical synthesis of this specific molecule is not extensively detailed, the broad substrate tolerance of related reactions suggests its feasibility. Research into the photochemical C-H cyanation of biphenyls using a photoactive electron donor-acceptor (EDA) complex also presents a potential, albeit different, photochemical route to introduce the nitrile group onto a pre-formed biphenyl scaffold. rsc.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly using palladium, is the most prevalent and versatile method for constructing unsymmetrical biaryl compounds like this compound.

Suzuki-Miyaura Coupling Protocols for Biaryl Assembly

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org It is widely used for synthesizing biaryl compounds due to its mild reaction conditions and tolerance for a wide array of functional groups. mdpi.comacs.org

The general catalytic cycle involves three main steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium complex, typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, the coupling partners could be 2-methoxyphenylboronic acid and 2-bromobenzonitrile, or alternatively, (2-cyanophenyl)boronic acid and 2-bromoanisole.

| Coupling Partner A | Coupling Partner B | Catalyst | Base | Solvent | Yield (%) |

| 2-Methoxyphenylboronic acid | 2-Bromobenzonitrile | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good (Typical) |

| (2-Cyanophenyl)boronic acid | 2-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good (Typical) |

| 2-Methoxyphenylboronic acid pinacol ester | 2-Chlorobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate (Typical) |

This table presents typical conditions for Suzuki-Miyaura couplings of structurally similar substrates. Specific yields for the target compound may vary.

Palladium-Catalyzed Decarboxylative Coupling Methods

An alternative cross-coupling strategy involves the decarboxylative coupling of aromatic carboxylic acids with aryl halides. wikipedia.org This method avoids the need to prepare organoboron reagents and uses readily available carboxylic acids as starting materials. nih.gov The reaction proceeds with the extrusion of carbon dioxide (CO₂). wikipedia.org

The synthesis often employs a bimetallic catalyst system, where a copper complex mediates the decarboxylation to form an arylcopper intermediate, and a palladium complex catalyzes the cross-coupling of this intermediate with the aryl halide. nih.gov However, palladium-only systems have also been developed. nih.govorganic-chemistry.org A plausible route to this compound could involve the coupling of 2-methoxybenzoic acid with 2-bromobenzonitrile.

Key features of this method include:

Use of inexpensive and stable carboxylic acids.

Avoidance of air- and moisture-sensitive organometallic reagents. wikipedia.org

Broad functional group tolerance. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of transition metal-catalyzed cross-couplings, especially for sterically hindered biphenyls, is highly dependent on the reaction conditions. Optimization is crucial to achieve high yields and selectivity.

Key Optimization Parameters:

Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, more importantly, the phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like SPhos, XPhos, or tri-tert-butylphosphine often improve reaction rates and yields for challenging couplings. organic-chemistry.orggre.ac.uk

Base: The base plays a crucial role in the transmetalation step of the Suzuki coupling. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.comyoutube.com The choice of base can significantly impact the reaction outcome.

Solvent: Solvents range from ethereal solvents like 1,4-dioxane and THF to aromatic hydrocarbons like toluene, often with water as a co-solvent. researchgate.net The solvent system can influence catalyst solubility and reaction kinetics.

Temperature: Most cross-coupling reactions require heating, with temperatures typically ranging from 70-120 °C. Microwave-assisted synthesis can sometimes accelerate these reactions. gre.ac.uk

Recent advancements have employed machine learning and automated robotic systems to efficiently navigate the vast parameter space and identify optimal conditions for Suzuki-Miyaura couplings, leading to generalized conditions that provide high average yields across a diverse range of substrates. chemistryviews.org

| Parameter | Variation | Rationale |

| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Ligand choice influences oxidative addition and reductive elimination steps, crucial for hindered substrates. |

| Base | K₂CO₃, K₃PO₄, CsF, Cs₂CO₃ | Base strength and solubility affect boronate activation and can prevent side reactions like deboronation. acs.org |

| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile | Polarity and aprotic/protic nature of the solvent affect catalyst stability and reaction rate. mdpi.comresearchgate.net |

| Temperature | 70 °C, 80 °C, 110 °C | Higher temperatures are often needed to overcome the activation energy for sterically demanding couplings. |

This table summarizes common variables and their rationale in optimizing cross-coupling reactions for biaryl synthesis.

Directed C-H Functionalization and Cyanation Approaches

Directed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the selective introduction of functional groups at positions that would be difficult to access through traditional methods. For the synthesis of biphenyl carbonitriles, the nitrile group itself can serve as a directing group to facilitate further C-H activation.

Remote C-H functionalization enables the activation of C-H bonds at a distance from the directing group. In the context of biaryl compounds, a nitrile group can direct the functionalization of the meta-position of the aromatic ring. This is achieved through the formation of a large-sized cyclophane transition state, which is favored by a ligand-containing Pd-Ag heterodimeric transition state. Substituted 2-pyridone ligands are often key in assisting the cleavage of the meta-C-H bond. This method is synthetically useful as the nitrile group can be readily converted into other functional groups such as amines, acids, and amides. While this approach has been demonstrated for the modification of biaryl compounds, its direct application for the introduction of a nitrile group to form this compound would depend on the specific precursor structure.

A practical method for the direct cyanation of aromatic C-H bonds involves the use of a gallium catalyst. nih.gov This approach utilizes cyanogen bromide as the cyanating agent and has been successfully applied to a range of aromatic and heteroaromatic compounds. nih.gov The reaction is an electrophilic cyanation, where the gallium catalyst activates the aromatic substrate towards cyanation. This methodology provides a direct route to aromatic nitriles and has been demonstrated in the synthesis of various substituted biphenyl-2-carbonitriles. rsc.org

Below is a table summarizing the results of a gallium-catalyzed cyanation reaction for the synthesis of a biphenyl carbonitrile derivative.

| Entry | Reactant | Catalyst | Cyanating Agent | Solvent | Yield (%) |

| 1 | 2,4-Dimethoxyphenylboronic acid | Ga(OTf)₃ | BrCN | 1,2-Dichloroethane | 78 |

Data sourced from supplementary materials of a study on gallium-catalyzed electrophilic cyanation. rsc.org

While rhodium has been more explicitly detailed in the literature for a similar transformation, iridium catalysts are well-known for their ability to facilitate C-H activation. nih.govacs.orgyoutube.com A controllable process involving C-H arylation and subsequent dealcoholization can provide access to biphenyl-2-carbonitriles. nih.govacs.org This strategy often employs benzimidates, which can be arylated at the ortho-position with arylboronic esters. nih.govacs.org By tuning the reaction conditions, the resulting intermediate can undergo dealcoholization to yield the desired biphenyl-2-carbonitrile. nih.govacs.org This approach is valued for its high efficiency and good functional group tolerance. nih.govacs.org Iridium catalysts, in a broader context, are effective for various C-H activation and functionalization reactions, including hydroarylation and borylation, which can be precursors to cyanation. nih.govnih.govnih.gov

Grignard Reagent-Mediated Coupling with Oxazolines

The use of chiral oxazolines provides a powerful strategy for the asymmetric synthesis of biphenyls. In this approach, a Grignard reagent (ArMgBr) is coupled with an o-methoxyaryl oxazoline. researchgate.net The methoxy group is displaced by the aryl group from the Grignard reagent, leading to the formation of a chiral biphenyl adduct. researchgate.net The chiral oxazoline directs the stereochemistry of the coupling, resulting in high diastereomeric excess. researchgate.net The resulting biphenyl oxazoline can then be further manipulated to yield the desired final product, such as this compound, by converting the oxazoline group to a nitrile. Oxazolines themselves are typically synthesized from the cyclization of 2-amino alcohols with acyl chlorides or other suitable functional groups. wikipedia.orgnih.gov

Derivatization from Precursor Structures and Related Synthetic Strategies

The synthesis of this compound can also be achieved through the derivatization of pre-existing biphenyl scaffolds. For instance, a biphenyl compound with a different functional group at the 2-position, such as a carboxylic acid or an amide, could be converted to the nitrile group through established chemical transformations. Similarly, a precursor with a hydroxyl group at the 2'-position could be methylated to introduce the methoxy group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational in creating the initial biphenyl structure, which can then be further functionalized. acs.org

Stereoselective Synthesis and Atropisomerism in Biaryl Systems

Biphenyls with bulky substituents at the ortho positions can exhibit axial chirality, a phenomenon known as atropisomerism. caltech.edunih.gov This arises from hindered rotation around the single bond connecting the two aryl rings, leading to the existence of stable, non-superimposable stereoisomers. caltech.edunih.gov The synthesis of enantiomerically pure atropisomers is a significant challenge and a key area of research in organic chemistry. nih.gov

Several strategies have been developed for the stereoselective synthesis of chiral biphenyls. One approach involves the use of chiral auxiliaries, such as chiral oxazolines, to direct the coupling reaction and control the stereochemical outcome. researchgate.net Another strategy is the resolution of a racemic mixture of atropisomers using techniques like chiral high-performance liquid chromatography (HPLC). acs.org Furthermore, asymmetric catalytic methods, such as enantioselective Suzuki-Miyaura coupling using chiral phosphine ligands, have been developed to directly synthesize enantioenriched biaryl atropisomers. acs.orgresearchgate.net The study of atropisomerism is crucial in medicinal chemistry, as different atropisomers of a compound can exhibit distinct biological activities. nih.gov

Chemical Transformations and Reactivity Profiles of 2 Methoxy 1,1 Biphenyl 2 Carbonitrile

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group capable of undergoing a variety of transformations. In the context of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, its reactivity is central to the formation of several important chemical structures.

Hydride-Induced Anionic Cyclization for Heterocycle Formation (e.g., Phenanthridines)

The strategic positioning of the nitrile and the adjacent aromatic ring in biphenyl-2-carbonitriles allows for intramolecular cyclization reactions to form fused heterocyclic systems like phenanthridines. A general and efficient method for this transformation is the hydride-induced anionic cyclization. organic-chemistry.org This process typically involves the reduction of the nitrile group, which then acts as an internal nucleophile, attacking the adjacent aromatic ring in a transition-metal-free process to construct the core structure of phenanthridines. organic-chemistry.org

While a specific documented example of hydride-induced cyclization for this compound is not prevalent in readily available literature, related methodologies strongly support its feasibility. For instance, photochemical-mediated cyclizations of ortho-functionalized biaryl precursors, such as biphenyl-2-carbaldehyde O-acetyl oximes, have been shown to yield phenanthridines. nih.gov In some of these reactions, a methoxy (B1213986) group can even function as a leaving group, facilitating the aromatization of the newly formed ring. organic-chemistry.orgnih.gov These related transformations underscore the potential of the biphenyl-2-nitrile scaffold to undergo intramolecular cyclization to form the valuable phenanthridine (B189435) framework.

Conversion to Carboxylic Acid Derivatives

The nitrile group can be readily converted to a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or alkaline conditions, proceeding through an amide intermediate. wikipedia.orgnumberanalytics.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), will yield 2'-methoxy-1,1'-biphenyl-2-carboxylic acid and the corresponding ammonium (B1175870) salt. nrochemistry.commdpi.com The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. wikipedia.org

Reaction Scheme: Acid Hydrolysis

| Reactant | Conditions | Product |

|---|

Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), also leads to the carboxylic acid, but as its salt. nrochemistry.commdpi.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent workup with a strong acid is required to protonate the resulting carboxylate salt (e.g., sodium 2'-methoxy-1,1'-biphenyl-2-carboxylate) to isolate the free carboxylic acid. mdpi.com

Reaction Scheme: Alkaline Hydrolysis

| Reactant | Conditions | Intermediate Product | Final Product (after acidification) |

|---|---|---|---|

| This compound | 1. NaOH(aq), Heat (Reflux) | Sodium 2'-methoxy-1,1'-biphenyl-2-carboxylate | 2'-Methoxy-1,1'-biphenyl-2-carboxylic acid |

Transformation to Carbimidates

The transformation of nitriles into carbimidates (more commonly known as imidates or imino esters) is classically achieved through the Pinner reaction. organic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl). nih.gov

For this compound, this reaction would involve bubbling dry HCl gas through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The acid protonates the nitrile, activating it for nucleophilic attack by the alcohol. nih.gov The resulting product is an imidate salt, known as a Pinner salt. These salts are stable under anhydrous conditions but can be hydrolyzed to esters or reacted with ammonia (B1221849) to form amidines. The reaction is sensitive to steric hindrance, but is generally effective for aromatic nitriles.

Pinner Reaction Mechanism Outline

| Step | Description |

|---|---|

| 1 | Protonation of the nitrile nitrogen by acid catalyst (HCl). |

| 2 | Nucleophilic attack of the alcohol on the activated nitrile carbon. |

Transformations at the Biphenyl (B1667301) Core

The reactivity of the two aromatic rings in this compound is significantly influenced by the electronic nature of the methoxy and nitrile substituents.

Substituent Effects on Reactivity and Regioselectivity

The two substituents have opposing electronic effects that dictate the reactivity of their respective rings and direct the regioselectivity of substitution reactions.

The 2'-Methoxy Group: The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the aromatic ring via the resonance effect (+R effect). This effect outweighs its inductive electron-withdrawing effect (-I effect). It therefore makes its host ring (the phenyl ring without the nitrile) more nucleophilic and thus more susceptible to electrophilic attack.

The 2-Cyano Group: The cyano group (-CN) is a strong deactivating group. It is strongly electron-withdrawing through both the resonance effect (-R effect) and the inductive effect (-I effect). This withdrawal of electron density makes its host ring (the phenyl ring with the nitrile) electron-poor, or electrophilic, and thus less reactive towards electrophiles but more susceptible to nucleophilic attack.

This dichotomy in electronic properties allows for selective transformations on either ring. For instance, electrophilic substitution will be strongly favored on the methoxy-substituted ring, while nucleophilic substitution will only be feasible on the cyano-substituted ring, provided a suitable leaving group is present.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): Electrophilic attacks will preferentially occur on the electron-rich ring activated by the methoxy group. The methoxy group is an ortho, para-director. Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group.

Ring A (with -OCH₃): Highly activated. Substitution occurs at positions 3', 5' (ortho to -OCH₃) and 1' (para to -OCH₃, though this position is part of the biphenyl bond). Steric hindrance from the adjacent phenyl ring might influence the ratio of ortho to para products.

Ring B (with -CN): Highly deactivated. The cyano group is a meta-director. Under forcing conditions, any electrophilic substitution on this ring would be directed to the positions meta to the nitrile group (positions 4 and 6).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a plausible reaction pathway for the ring bearing the cyano group, as this electron-withdrawing group is necessary to stabilize the negative charge of the intermediate Meisenheimer complex. However, SNAr reactions typically require a good leaving group (like a halide) at a position ortho or para to the strong electron-withdrawing group.

In the parent molecule, this compound, there is no leaving group on the cyano-substituted ring. Therefore, it would be inert to SNAr. If, however, a derivative were synthesized with a halogen at the 4- or 6-position, nucleophilic substitution at that position would be highly favorable. The cyano group at position 2 would activate these positions (which are ortho and para to it) for nucleophilic attack.

Post-Synthetic Functionalization and Derivatization Strategies

The strategic location of the nitrile and methoxy groups on the biphenyl scaffold of this compound offers significant opportunities for post-synthetic modification. While direct functionalization studies on this specific molecule are not extensively documented, its structural motifs are key precursors in the synthesis of more complex heterocyclic systems, particularly phenanthridines and their derivatives. The primary derivatization strategies revolve around the transformation of the nitrile group into a reactive intermediate, which then undergoes intramolecular cyclization.

A plausible and powerful strategy for the derivatization of this compound involves a two-stage process: initial modification of the cyano group followed by an intramolecular ring-closing reaction. The nitrile functionality can be readily converted into other key functional groups, such as an amide or an aldehyde. These transformations set the stage for subsequent cyclization reactions that forge a new heterocyclic ring.

One notable pathway is the conversion of the nitrile to an aldehyde, which can then be transformed into an oxime ether. Research has demonstrated that biaryl-2-carbaldehyde O-acetyl oximes can undergo photochemically-mediated cyclization to yield phenanthridines. nih.gov In this process, the methoxy group on the adjacent aromatic ring can act as a leaving group, facilitating the ring closure. nih.gov This type of reaction highlights a sophisticated approach where the inherent functionalities of the precursor molecule are strategically employed to construct complex polycyclic architectures.

Alternatively, the nitrile group can be hydrolyzed to a primary amide. This transformation can be achieved under various conditions, including basic hydrolysis. commonorganicchemistry.comsemanticscholar.org The resulting 2'-methoxy-1,1'-biphenyl-2-carboxamide can then serve as a substrate for intramolecular C-C and C-N bond-forming reactions, leading to the synthesis of phenanthridinones.

The following table outlines the potential derivatization of this compound into phenanthridine, illustrating the key transformations and intermediates.

Table 1: Proposed Derivatization of this compound to Phenanthridine

| Step | Starting Material | Transformation | Intermediate/Product | Reagents and Conditions (Illustrative) |

|---|

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, the aromatic region of the spectrum is expected to show complex multiplets corresponding to the eight protons distributed across the two phenyl rings. A distinct singlet for the methoxy (B1213986) (-OCH₃) group protons would appear in the upfield region, typically around 3.7-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display signals for all 14 carbon atoms. Key diagnostic peaks include the signal for the nitrile carbon (-C≡N), which is typically found in the 115-125 ppm range, and the methoxy carbon, which appears around 55-60 ppm. The aromatic carbons would generate a series of signals in the downfield region (approximately 110-160 ppm), with the carbon attached to the methoxy group (C2') showing a characteristic downfield shift due to the oxygen's deshielding effect.

Detailed experimental data for ¹H and ¹³C NMR of this specific compound are not available in the public scientific literature based on the conducted searches.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile functional group is expected in the range of 2220-2260 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic stretching vibration, typically observed between 1200 and 1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group's methyl protons would appear just below 3000 cm⁻¹.

C=C Stretch: Multiple absorption bands corresponding to the carbon-carbon double bond stretching within the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

Specific experimental IR spectra for this compound were not found in the available literature from the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₁₄H₁₁NO. The calculated exact mass (monoisotopic mass) for this formula is 209.08406 Da. HRMS analysis would be expected to yield a measured m/z value for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₄H₁₁NO |

| Calculated Exact Mass | 209.08406 Da |

While the theoretical mass is known, specific experimental HRMS data for this compound were not located in the searched scientific databases.

Theoretical and Computational Studies of 2 Methoxy 1,1 Biphenyl 2 Carbonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules like 2'-Methoxy-1,1'-biphenyl-2-carbonitrile. These calculations determine the electron density of a system to derive its energy and other properties, providing a detailed picture of its electronic nature.

Key aspects of the electronic structure obtained from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of the molecule to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A smaller gap generally suggests higher reactivity and the possibility of electronic transitions with lower energy. youtube.com

Furthermore, DFT allows for the visualization of electron distribution through electrostatic potential (ESP) maps. These maps illustrate regions of positive and negative electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for understanding intermolecular interactions. youtube.com

Table 1: Representative Electronic Properties of a Substituted Biphenyl (B1667301) System from DFT Calculations Note: The following values are illustrative for a biphenyl system and demonstrate typical outputs of a DFT analysis.

| Parameter | Method/Basis Set | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -6.85 |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.22 |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 5.63 |

Computational Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping the entire energy landscape of a chemical reaction involving this compound. By modeling the reaction at a quantum mechanical level, researchers can identify the most probable pathway from reactants to products.

These investigations focus on locating and characterizing critical points on the potential energy surface, including intermediates and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier (Gibbs free energy of activation, ΔG‡) of the reaction. mdpi.com Computational methods, such as those employing the wb97xd functional with a 6-311+G(d,p) basis set and a Polarizable Continuum Model (PCM) to simulate solvent effects, are used to optimize the geometries of these fleeting structures. mdpi.com

Once a potential transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis confirms that the TS correctly connects the intended reactants and products, ensuring the validity of the proposed mechanistic step. mdpi.com Such studies can elucidate complex, multi-step reactions, revealing the formation of zwitterionic or other reactive intermediates that may not be experimentally observable. mdpi.com

Table 2: Illustrative Data for a Hypothetical Reaction Pathway Note: The data represents a hypothetical reaction involving this compound to illustrate the outputs of a mechanistic study.

| Reaction Step | Transition State ID | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Reactant → Intermediate | TS1 | 22.5 |

| Intermediate → Product | TS2 | 15.3 |

Prediction of Reactivity Descriptors and Selectivity Patterns

Global Reactivity Descriptors are calculated to understand the molecule's behavior as a whole. These include:

Ionization Potential (IP): The energy required to remove an electron. mdpi.com

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. mdpi.com

Hardness (η): Represents the resistance to a change in electron configuration, indicating stability. mdpi.com

Softness (S): The reciprocal of hardness, indicating higher reactivity. mdpi.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. arxiv.org

Local Reactivity Descriptors pinpoint the most reactive sites within the molecule. The Parr functions, Pk+ (for nucleophilic attack) and Pk- (for electrophilic attack), are derived from the analysis of the spin density of the radical cation and anion, respectively. mdpi.com A higher value for Pk+ on a specific atom indicates it is a likely site for a nucleophile to attack, while a high Pk- value suggests it is susceptible to attack by an electrophile. mdpi.comresearchgate.net

Table 3: Global Reactivity Descriptors Note: Values are based on analysis of the related compound 2-methoxy-4,6-diphenylnicotinonitrile and serve as a predictive model for this compound. mdpi.com

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (IP) | 7.77 | Energy to remove an electron |

| Chemical Potential (μ) | -4.08 | Tendency to exchange electrons |

| Hardness (η) | 7.38 | Resistance to electron change |

| Softness (S) | 0.14 | Propensity for electron change |

Table 4: Local Reactivity Descriptors (Parr Functions) for Selected Atoms Note: This table illustrates how Parr functions identify reactive sites on the this compound skeleton. The atom numbering is standard (C1/C1' are attached, C2/C2' bear substituents). Values are illustrative.

| Atom | Pk+ (Electrophilic Attack Site) | Pk- (Nucleophilic Attack Site) |

|---|---|---|

| C(N) Carbon | 0.215 | 0.098 |

| C2 (of nitrile ring) | 0.110 | 0.150 |

| C2' (of methoxy (B1213986) ring) | 0.085 | 0.195 |

| O (of methoxy) | 0.040 | 0.250 |

| N (of nitrile) | 0.190 | 0.075 |

Conformational Analysis and Torsional Dynamics of the Biphenyl System

The biphenyl scaffold of this compound allows for rotation around the C1-C1' single bond. This rotation, defined by a torsional (dihedral) angle, gives rise to different spatial arrangements, or conformations, with varying energies. Computational analysis is essential for exploring these conformational possibilities.

A potential energy surface (PES) scan is typically performed using DFT methods, such as B3LYP/6-31G(d), where the torsional angle between the two phenyl rings is systematically varied. nih.gov This process identifies energy minima, which correspond to stable conformers, and energy maxima, which are the rotational barriers between them. For substituted biphenyls, stable conformations can often be described as cisoid, skewed, or transoid, depending on the relative orientation of the substituents. nih.gov The relative energies of these conformers determine their population at a given temperature. The rotation of the methoxy group relative to its attached phenyl ring is another key conformational variable that is analyzed simultaneously. rsc.org

Table 5: Hypothetical Conformational Analysis Results Note: Data is illustrative of a computational study on a substituted biphenyl like this compound.

| Conformer | Dihedral Angle (C2-C1-C1'-C2') | Relative Energy (kcal/mol) |

|---|---|---|

| Skewed I (Global Minimum) | 45° | 0.00 |

| Skewed II | -45° | 0.00 |

| Cisoid (Transition State) | 0° | +2.5 |

| Transoid (Transition State) | 180° | +1.8 |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the structure of this compound or interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. The calculation is performed on the molecule's lowest-energy geometry (as determined by conformational analysis). The resulting magnetic shielding tensors are then converted into chemical shifts (δ, in ppm) by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: Computational frequency calculations predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the C≡N stretch of the nitrile group or the C-O-C asymmetric stretch of the methoxy group. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum that can be directly compared with an experimental one.

Table 6: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: Values are representative for the functional groups present in this compound.

| Data Type | Feature | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C-NMR | C≡N Carbon | 118.5 ppm | 119.2 ppm |

| ¹H-NMR | -OCH₃ Protons | 3.88 ppm | 3.91 ppm |

| IR | C≡N Stretch | 2235 cm⁻¹ | 2228 cm⁻¹ |

| IR | C-O-C Stretch | 1255 cm⁻¹ | 1248 cm⁻¹ |

Advanced Applications and Role in Contemporary Chemical Technologies

Role as Precursors and Building Blocks in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2'-Methoxy-1,1'-biphenyl-2-carbonitrile positions it as a significant building block for the synthesis of more complex heterocyclic and polycyclic aromatic compounds. The strategic placement of the methoxy (B1213986) and nitrile groups allows for specific intramolecular cyclization reactions, leading to the formation of valuable molecular frameworks.

A notable application is in the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active alkaloids and pharmaceutical agents nih.govbeilstein-journals.org. Research has shown that ortho-functionalized biaryl precursors are central to creating the phenanthridine (B189435) core through C-C bond formation nih.gov. In a novel photochemical-mediated cyclization, a biaryl oxime derived from a biphenyl-2-carbaldehyde (which can be obtained from the corresponding carbonitrile) undergoes intramolecular cyclization upon exposure to UV light nih.gov. In this process, a methoxy substituent can act as a leaving group, facilitating the ring closure to form the phenanthridine skeleton nih.gov. For instance, the UV irradiation of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime results in 4-methoxyphenanthridine nih.gov. This highlights the potential of this compound as a precursor for such transformations, where the nitrile group can be converted to the required aldehyde or other functionalities to initiate cyclization.

The synthesis of phenanthridinones, another important class of compounds, also relies on the coupling and cyclization of biphenyl (B1667301) precursors nih.gov. Palladium-catalyzed methods are often employed for these transformations, demonstrating the versatility of biphenyl scaffolds in constructing complex molecular architectures nih.gov.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The rigid biphenyl backbone of this compound makes it an excellent scaffold for designing specialized ligands for transition metal catalysis. The atropisomeric nature of many substituted biphenyls allows for the creation of chiral environments around a metal center, which is crucial for asymmetric catalysis.

Axially chiral biaryl compounds are the foundation for many highly effective chiral ligands used in asymmetric reactions nih.gov. The development of atroposelective synthesis methods has been a significant area of research to access these valuable molecules nih.govnih.gov. Biphenylbisphosphines, in particular, have shown great success as ligands in transition metal complexes for enantioselective catalysis beilstein-journals.org.

The this compound structure serves as a key starting point for the synthesis of chiral phosphine (B1218219) ligands. The nitrile group can be chemically modified to introduce a phosphine moiety, while the methoxy group influences the electronic properties and steric environment of the resulting ligand. A well-known example of a related monodentate phosphine ligand is (R)-2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl (MOP), which has demonstrated high enantioselectivity in palladium-catalyzed reactions orgsyn.org. The methoxy group in these types of ligands has been shown to be crucial for achieving high catalytic efficiency and enantioselectivity acs.org. By modifying the biphenyl core of this compound, new classes of chiral phosphine ligands can be developed for a wide range of asymmetric transformations, including hydrogenation and carbon-carbon bond-forming reactions.

Ligands derived from biphenyl scaffolds are widely used to create stable and catalytically active transition metal complexes, particularly with palladium and iridium. These metals are central to many catalytic processes, including cross-coupling reactions, C-H activation, and photoredox catalysis orgsyn.orgacs.org.

Palladium Complexes: Palladium(II) complexes are frequently used in cross-coupling reactions. The structure of the ligand bound to the palladium center is critical in determining the catalyst's activity and selectivity acs.org. Biaryl phosphine ligands derived from structures like this compound are known to form highly effective palladium catalysts. For example, palladium G3 (Generation 3) precatalysts often incorporate complex biaryl phosphine ligands, some of which feature methoxy-substituted biphenyl backbones ambeed.com. These ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination acs.org.

Iridium Complexes: Iridium complexes are particularly important in photoredox catalysis and for applications in organic light-emitting diodes (OLEDs). The ligands play a crucial role in tuning the photophysical and electrochemical properties of the iridium center. Methoxy substitution on the cyclometalating ligand of cationic iridium(III) complexes has been shown to cause a dramatic red shift in the absorption and emission spectra tandfonline.com. This tunability is essential for designing emitters with specific colors for display applications. The this compound framework can be elaborated into C^N ligands for such iridium complexes, where the methoxy group can systematically modify the electronic properties of the resulting complex tandfonline.com.

Integration into Advanced Materials and Optoelectronic Devices

The rigid, conjugated structure of the biphenyl unit makes this compound and its derivatives promising candidates for incorporation into advanced materials, including liquid crystals and organic electronic devices.

Biphenyl carbonitriles are a cornerstone of liquid crystal technology. Compounds such as 4'-pentyl-4-biphenylcarbonitrile (5CB) and 4'-octyl-4-biphenylcarbonitrile (8CB) are well-known for exhibiting a nematic liquid crystal phase at or near room temperature ossila.comsigmaaldrich.com. The elongated, rod-like shape of these molecules, combined with the strong dipole moment of the nitrile group, promotes the formation of the ordered, yet fluid, mesophases characteristic of liquid crystals avantorsciences.com.

The general structure of this compound fits the profile of a potential liquid crystal mesogen. The biphenyl core provides the necessary rigidity, while the terminal nitrile group contributes to the required polarity. The presence of the methoxy group can influence the phase transition temperatures and the specific type of mesophase formed. Recent research continues to explore new biphenyl derivatives for liquid crystal applications, synthesizing "push-pull" systems with strong donor (like an amino group) and acceptor (cyano group) moieties to create luminescent liquid crystals tandfonline.com. This indicates a continuing interest in functionalized biphenyl carbonitriles for creating novel thermotropic liquid crystalline materials nih.govfrontiersin.orgresearchgate.net.

The application of biphenyl derivatives extends into the realm of organic electronics. Fluorinated biphenyls, for example, are utilized in the development of Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs) rsc.org. The conjugated π-system of the biphenyl scaffold facilitates charge transport, a critical property for semiconductor materials.

Derivatives of biphenyl carbonitrile have also been investigated as components in organic solar cells. For instance, the addition of 4′-octyloxy-4-biphenylcarbonitrile (8OCB) to a P3HT:PC60BM bulk heterojunction solar cell has been shown to improve the device's power conversion efficiency by promoting the crystallization of the P3HT polymer and enhancing phase separation ossila.com. This demonstrates that the molecular ordering properties of biphenyl carbonitrile compounds can be harnessed to control the morphology of the active layer in organic photovoltaic devices. The this compound scaffold represents a platform from which new materials with tailored electronic and self-assembly properties can be designed for various optoelectronic applications.

Photoluminescent Materials and Light-Emitting Devices

There is no scientific literature available that describes the use or investigation of this compound as a component in photoluminescent materials or in the fabrication of light-emitting devices such as OLEDs. Research in this area tends to focus on other biphenyl derivatives which possess different substitution patterns that are more conducive to the electronic and photophysical properties required for such applications.

Application in Polymerization Catalysis

No studies have been found that detail the use of this compound as a catalyst, co-catalyst, or ligand in polymerization reactions. The field of polymerization catalysis often utilizes organometallic complexes and specific ligand architectures to control polymer properties, but this compound has not been identified as a component in such systems in the available literature.

Exploration in Novel Chemical Sensors and Probes (Non-Biological Sensing Mechanisms)

The exploration of this compound in the development of novel chemical sensors and probes for non-biological sensing has not been reported in the reviewed scientific literature. While the biphenyl scaffold is a common motif in sensor design, the specific functionalization present in this compound has not been documented in the context of creating materials for the detection of non-biological analytes.

Data Tables

Due to the absence of research findings for this compound in the specified applications, no data tables containing detailed research findings can be generated.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry-Compliant Synthetic Routes

The synthesis of biphenyl (B1667301) structures has traditionally relied on methods that are often resource-intensive. Future research will prioritize the development of synthetic pathways for 2'-Methoxy-1,1'-biphenyl-2-carbonitrile that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and using environmentally benign solvents and catalysts.

Aqueous Media Synthesis: A significant advancement in this area is the use of water as a sustainable solvent. Research has demonstrated the feasibility of Rh(III)-catalyzed C–H Hiyama cross-coupling reactions to construct biphenyl-2-carbonitriles in water. acs.org This approach uses readily available benzimidate derivatives and environmentally friendly arylsilanes, offering a direct and practical strategy for synthesis. acs.org

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts like Palladium on carbon (Pd/C) in water presents another green avenue. Ligand-free Pd/C-catalyzed homocoupling reactions of haloarenes have been reported, which are notable for mild reaction conditions and reduced catalyst loading. researchgate.net

Biocatalysis: A paradigm shift towards biocatalysis could offer highly sustainable routes. Engineered enzymes, such as aldoxime dehydratases (Oxds), have been developed for the scalable synthesis of aromatic nitriles from corresponding aldoximes under exceptionally mild conditions. nih.gov This biocatalytic approach avoids harsh chemicals and energy-intensive processes typical of traditional nitrile manufacturing. nih.govnih.govacs.org

Table 1: Comparison of Potential Green Synthetic Routes

| Method | Catalyst/System | Solvent | Key Advantages |

|---|---|---|---|

| C-H Hiyama Coupling | Cp*Rh(III) | Water | Sustainable solvent, good functional group tolerance, direct arylation. acs.org |

| Pd/C Homocoupling | Ligand-free Pd/C | Water | Heterogeneous, recyclable catalyst, mild conditions. researchgate.net |

| Biocatalysis | Engineered Aldoxime Dehydratases (Oxds) | Aqueous Buffer | Environmentally friendly, high efficiency, mild reaction conditions, cyanide-free. nih.gov |

| Metal-Free Radical Catalysis | DDQ-mediated | N/A | Avoids heavy metal catalysts, mild conditions. rsc.org |

Exploration of Unconventional Reactivity and Novel Transformations

The functional groups present in this compound, particularly the nitrile group, offer opportunities for exploring unconventional reactivity to generate novel molecular architectures.

Nitrile-Directed C-H Functionalization: The nitrile group can serve as a powerful directing group in transition-metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds. acs.org Research has shown that a phenyl nitrile group can direct remote meta-C-H olefination, acetoxylation, and iodination of biaryl compounds using a palladium-silver heterodimeric catalyst. nih.gov Applying such methods to this compound could enable precise modifications of its biphenyl scaffold.

Electrochemical Synthesis: Organic electrosynthesis is an emerging green technology that uses electricity to drive chemical reactions, minimizing the need for chemical oxidants or reductants. nih.gov Electrochemical methods have been developed for coupling halobenzenes to form biphenyls on reusable electrodes under ambient conditions. rsc.orggoogle.com Future work could explore the electrochemical activation of precursors to synthesize or further transform this compound. rsc.org

Photocatalysis: Photoredox catalysis, which uses light to initiate radical-based transformations, offers another avenue for novel reactivity. youtube.com This approach could be used to forge new bonds on the biphenyl core under mild conditions, potentially accessing chemical space that is difficult to reach with traditional thermal methods.

Design of this compound-Based Molecular Machines or Switches

The substitution pattern of this compound, with groups at the ortho-positions of the biphenyl linkage, creates steric hindrance that restricts rotation around the central C-C bond. This phenomenon, known as atropisomerism, is the fundamental principle behind the design of molecular machines and switches.

These molecules can exist as stable or slowly interconverting rotational isomers (atropisomers). mdpi.com The energy required to overcome this rotational barrier can be quantified. acs.orgnih.gov By carefully designing the molecule, it is possible to control the switching between different conformations using external stimuli like light, heat, or chemical signals, leading to changes in the molecule's physical or chemical properties. The rotational barriers in various substituted biphenyls have been determined experimentally and computationally, providing a framework for designing such systems. rsc.orgacs.org The cyanobiphenyl unit itself is a well-known component in liquid crystals, where molecular orientation is key to their function, suggesting a predisposition for use in stimuli-responsive materials. nih.govacs.org

Table 2: Calculated Rotational Barriers for Selected Biphenyls (Illustrative)

| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) |

|---|---|---|---|

| Biphenyl | B3LYP/6-31G* | 2.0 | 2.4 |

| Biphenyl | HF/6-31G* | 3.3 | 1.5 |

| 2-Fluorobiphenyl | B3LYP/6-311+G* | 4.34 | 1.34 |

| 2-Chlorobiphenyl | B3LYP/6-311+G* | 9.47 | 1.15 |

Data sourced from computational studies on biphenyl rotation and are illustrative of the principles applicable to this compound. acs.org

Advancements in Automated Synthesis and High-Throughput Screening of Analogues

The discovery of new materials and molecules based on the this compound scaffold can be dramatically accelerated through automation. Automated synthesis platforms can rapidly generate libraries of analogues by systematically varying the starting materials.

Integration with Artificial Intelligence for Reaction Discovery and Optimization

The vast amount of data generated by automated synthesis creates a perfect opportunity for the application of artificial intelligence (AI) and machine learning (ML). researchgate.netyoutube.com These computational tools can analyze complex datasets to identify patterns and make predictions that are beyond human intuition.

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal conditions (e.g., catalyst, base, solvent, temperature) for a given reaction, such as a Suzuki-Miyaura coupling, to maximize the yield. chemistryviews.orgrsc.org This "closed-loop" optimization, where an AI algorithm designs experiments, a robot performs them, and the results are fed back to the AI for learning, can find the best reaction conditions far more quickly than a human chemist. technologynetworks.comutoronto.ca

Reaction Discovery: AI is not limited to optimizing known reactions. It can also aid in the discovery of entirely new transformations. youtube.com By learning the underlying rules of chemical reactivity from vast reaction databases, AI models can propose novel ways to synthesize or functionalize molecules like this compound.

Challenges and Future Outlook: While promising, the effectiveness of AI in chemistry is highly dependent on the quality and quantity of training data. nih.gov A significant challenge is the bias in published literature, which tends to report successful reactions, depriving models of crucial "negative data." technologynetworks.comnih.gov Future efforts will focus on generating large, standardized datasets from automated experiments to train more accurate and reliable AI models for chemical discovery. arxiv.orgyoutube.com

Q & A

Q. What are the common synthetic routes for 2'-methoxy-1,1'-biphenyl-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions between halogenated biphenyl precursors and methoxy/cyano-functionalized aryl boronic acids. For example, intermediates like 4′-(bromomethyl)-1,1'-biphenyl-2-carbonitrile (CAS 1049744-24-2) can undergo nucleophilic substitution or palladium-catalyzed coupling . Yield optimization requires controlled temperatures (e.g., 60–80°C), inert atmospheres, and catalysts like Pd(PPh₃)₄. Evidence from analogs suggests bromine substitution at specific positions enhances reactivity, while methoxy groups may sterically hinder coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.0 ppm). The nitrile group (C≡N) is detected via IR at ~2225 cm⁻¹ .

- X-ray crystallography : Critical for confirming torsion angles (e.g., biphenyl dihedral angles ~40–55°) and intermolecular interactions (C–H···O/N) that stabilize crystal packing .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 223 for [M+H]⁺) and fragmentation patterns validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Storage : Dry, airtight containers under nitrogen to prevent hydrolysis of the nitrile group .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability .

- Emergency response : For ingestion, administer activated charcoal and seek medical attention immediately .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported torsional angles of biphenyl derivatives?

Methodological Answer: Discrepancies in torsion angles (e.g., 41.1° vs. 54.7° in related compounds) arise from substituent electronic effects and crystal-packing forces . To address this:

- Compare single-crystal X-ray data (e.g., C16-C17-C20-C21 angles) across analogs under standardized conditions (e.g., 113 K).

- Use density functional theory (DFT) to model gas-phase vs. solid-state conformations, isolating packing effects.

- Validate via R-factor analysis (e.g., R = 0.035 for high-precision studies) .

Q. How do substituent positions (e.g., methoxy vs. bromine) affect the reactivity of biphenylcarbonitriles in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., -CN) : Activate para/ortho positions for nucleophilic attack but may deactivate the ring for electrophilic substitution.

- Methoxy groups : Ortho-methoxy substituents reduce steric accessibility, lowering coupling efficiency compared to meta-substituted analogs.

- Bromine : Enhances oxidative addition in Pd-catalyzed reactions; 4′-bromo derivatives show >90% yield in Suzuki couplings vs. <70% for methoxy-heavy analogs .

Q. What strategies optimize the design of this compound derivatives for biological activity screening?

Methodological Answer:

- Click chemistry : Introduce propargyl or azide groups (e.g., 7-propargyloxy-4H-chromene derivatives) for modular functionalization .

- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity. Methoxy groups increase lipophilicity (logP ~3.5), enhancing membrane permeability.

- In vitro assays : Prioritize derivatives with <50 μM IC₅₀ in enzyme inhibition studies, referencing structural analogs like Telmisartan impurities .

Q. How can intermolecular interactions (e.g., C–H···N) in crystal structures inform material design?

Methodological Answer:

- Crystal engineering : Weak C–H···N interactions (2.6–3.0 Å) stabilize supramolecular assemblies, useful for organic semiconductors.

- Thermal stability : Derivatives with dense hydrogen-bonding networks (e.g., ethyl carboxylate analogs) show higher melting points (~196°C) .

- Solubility : Polar nitrile groups improve solubility in DMSO (>10 mg/mL), while methoxy groups enhance compatibility with nonpolar solvents .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting reports on the solubility of biphenylcarbonitriles in polar vs. nonpolar solvents?

Methodological Answer:

- Experimental validation : Conduct systematic solubility tests (e.g., shake-flask method) in solvents like ethanol, hexane, and DMSO.

- Molecular dynamics simulations : Model solvation shells to predict solubility trends. Methoxy groups increase dipole moments, favoring polar solvents .

- Literature reconciliation : Cross-reference studies using standardized purity criteria (>95% by HPLC), as impurities (e.g., brominated byproducts) drastically alter solubility .

Q. What methodologies validate the purity of this compound in synthetic batches?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) and UV detection at 254 nm .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.

- TGA/DSC : Monitor decomposition profiles; pure samples exhibit sharp endothermic peaks (e.g., mp 158–162°C for related nitriles) .

Tables for Key Data

Q. Table 1. Comparative Torsion Angles in Biphenyl Derivatives

| Compound | Torsion Angle (°) | Reference |

|---|---|---|

| This compound | 41.1–43.3 | |

| 4'-(Bromomethyl)-analog | 48.6–48.3 | |

| Candesartan cilexetil | 49.6 |

Q. Table 2. Solubility of Biphenylcarbonitrile Analogs

| Substituent | Solubility in DMSO (mg/mL) | logP |

|---|---|---|

| 2'-Methoxy, 2-CN | 12.5 | 3.2 |

| 4'-Bromo, 2-CN | 8.7 | 3.8 |

| 3,5-Dibromo, 2-OMe | 5.1 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.